Loprazolam-d8

Description

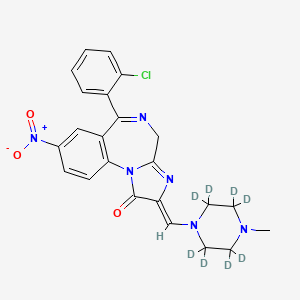

Structure

3D Structure

Properties

Molecular Formula |

C23H21ClN6O3 |

|---|---|

Molecular Weight |

473.0 g/mol |

IUPAC Name |

(2Z)-6-(2-chlorophenyl)-8-nitro-2-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methylidene]-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |

InChI |

InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14-/i8D2,9D2,10D2,11D2 |

InChI Key |

UTEFBSAVJNEPTR-QQFOIGIWSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Methodologies for Loprazolam D8

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex molecules like benzodiazepines can be achieved through several established methodologies. The choice of strategy depends on the target molecule's structure, the desired location of the deuterium labels (regioselectivity), and the required level of isotopic enrichment.

Hydrogen-Deuterium Exchange (H/D Exchange): This is a common method where labile protons in a molecule are exchanged for deuterium atoms. youtube.com This can be catalyzed by acids, bases, or metals. For instance, protons adjacent to carbonyl groups can undergo keto-enol tautomerism, facilitating exchange in the presence of a deuterium source like deuterated water (D₂O) or deuterated methanol (B129727) (MeOD). iaea.orgmdpi.com While effective for certain positions, H/D exchange can sometimes lack regioselectivity and may not be suitable for introducing deuterium into non-labile positions on a complex scaffold. youtube.com

Deuterium Gas Reduction: Catalytic reduction of unsaturated bonds (e.g., double or triple bonds, aromatic rings) using deuterium gas (D₂) over a metal catalyst (like Palladium or Platinum) is a straightforward way to introduce multiple deuterium atoms. nih.gov

Use of Deuterated Reagents: One of the most precise and widely used methods involves the incorporation of a deuterated building block during a multi-step synthesis. youtube.com Reagents such as sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterated solvents serve as sources of deuterium. epj-conferences.org For Loprazolam-d8, where the deuterium atoms are specifically located on the N-methylpiperazine moiety, the most logical and efficient strategy is to use a pre-labeled precursor in the final steps of the synthesis. simsonpharma.com This approach ensures high regioselectivity and isotopic enrichment in the final product.

Precursor Chemistry and Reaction Pathways for Loprazolam (B1675088) Analogs

The synthesis of Loprazolam itself involves a multi-step pathway to construct its complex imidazo[1,2-a] nih.govresearchgate.netbenzodiazepine (B76468) core. A common synthetic route for Loprazolam provides the foundation for producing its deuterated analog. ijpsr.comijpsr.com

The key steps generally involve:

Reaction of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-thione with glycine (B1666218) to form an amino acid intermediate. ijpsr.comijpsr.com

Cyclization of this intermediate to create the fused imidazole (B134444) ring, yielding 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] nih.govresearchgate.netbenzodiazepin-1-one. ijpsr.comijpsr.com

A subsequent reaction, often with a reagent like dimethylformamide diethyl acetal, creates an activated intermediate at the 2-position of the imidazo-benzodiazepine core. ijpsr.comijpsr.com

The final key step is the reaction of this activated intermediate with N-methylpiperazine, which attaches the piperazine (B1678402) ring to the core structure to form the final Loprazolam molecule. ijpsr.comijpsr.com

For the synthesis of This compound , this established pathway is modified by substituting a deuterated precursor in the final step. The chemical name for this compound is (2Z)-6-(2-chlorophenyl)-8-nitro-2-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methylidene]-4H-imidazo[1,2-a] nih.govresearchgate.netbenzodiazepin-1-one. simsonpharma.com This name explicitly indicates that all eight hydrogen atoms on the piperazine ring (excluding the N-methyl group) are replaced by deuterium.

Therefore, the crucial modification in the synthesis is the use of N-methylpiperazine-d8 instead of standard N-methylpiperazine. The final reaction step involves condensing the activated imidazo-benzodiazepine intermediate with N-methylpiperazine-d8, typically in a suitable solvent like refluxing toluene, to yield this compound. ijpsr.com

Optimization of Synthetic Yields and Deuterium Enrichment

Optimizing the synthesis of this compound focuses on two primary goals: maximizing the chemical yield of the final product and ensuring the highest possible deuterium enrichment.

Maximizing Chemical Yield: Standard optimization techniques are applied to the final condensation step. This includes adjusting reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of the reactants. The goal is to drive the reaction to completion while minimizing the formation of side products or degradation of the starting materials.

Maximizing Deuterium Enrichment: The isotopic enrichment of the final this compound is almost entirely dependent on the isotopic purity of the N-methylpiperazine-d8 precursor. It is critical to use a starting material with the highest possible deuterium content to avoid the presence of significant amounts of partially deuterated (d1-d7) or non-deuterated (d0) Loprazolam in the final product. During the reaction, conditions must be controlled to prevent any back-exchange of deuterium for protium, for instance, by rigorously excluding protic sources like water.

The table below illustrates hypothetical optimization parameters and their potential impact on the synthesis.

| Parameter | Variation | Effect on Yield | Effect on Deuterium Enrichment |

| Reaction Time | Insufficient | Low | Unaffected |

| Optimal | High | Unaffected | |

| Excessive | Decreased (degradation) | Potential for back-exchange if protic impurities are present | |

| Temperature | Too Low | Slow reaction, low yield | Unaffected |

| Optimal | High | Unaffected | |

| Too High | Increased side products, lower yield | Unaffected | |

| Precursor Purity | Low Isotopic Purity | Unaffected | Low; significant d0-d7 isotopologues |

| High Isotopic Purity (>98%) | Unaffected | High; final product has high isotopic purity | |

| Solvent | Anhydrous | Optimal | Optimal (prevents back-exchange) |

| Protic Impurities | May decrease yield | Decreased due to H/D back-exchange |

Characterization of Isotopic Purity and Regioselectivity of Deuteration

After synthesis, the resulting this compound must be rigorously analyzed to confirm its identity, chemical purity, isotopic enrichment, and the specific location of the deuterium atoms. Several analytical techniques are essential for this characterization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic purity. nih.govresearchgate.net It can distinguish between the molecular ions of this compound and any residual non-deuterated (d0) or partially deuterated species. By analyzing the isotopic cluster and the relative abundances of the H/D isotopolog ions, a precise value for the isotopic enrichment can be calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the regioselectivity of deuteration—that is, the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring should be absent or significantly diminished, confirming that deuteration occurred at the intended positions.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and the presence of a signal at the chemical shift corresponding to the piperazine ring provides definitive proof of the deuteration site. nih.gov A combination of ¹H and ²H NMR can be used to accurately quantify the isotope abundance at each specific site. researchgate.netnih.gov

The following table summarizes the roles of these analytical methods.

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight, determines isotopic distribution (d0-d8), calculates overall isotopic enrichment. nih.gov |

| ¹H NMR Spectroscopy | Confirms molecular structure, verifies the absence of protons at deuterated sites. |

| ²H NMR Spectroscopy | Directly detects deuterium atoms, confirming their specific location (regioselectivity). nih.gov |

| Liquid Chromatography (LC) | Separates the final product from impurities, confirming chemical purity. |

Scale-Up Considerations for Research and Reference Material Production

Transitioning the synthesis of this compound from a laboratory scale to a larger production scale for its use as a commercial reference material introduces several challenges.

Cost and Availability of Deuterated Precursors: N-methylpiperazine-d8 is a specialized reagent and is significantly more expensive than its non-deuterated counterpart. Securing a reliable supply of high-purity deuterated precursor is a major economic consideration for large-scale production.

Process Control and Consistency: To be sold as a certified reference material, each batch of this compound must meet stringent specifications for chemical and isotopic purity. The synthesis process must be highly controlled and reproducible to ensure batch-to-batch consistency.

Purification and Analysis: Large-scale purification methods, such as column chromatography or recrystallization, must be optimized to efficiently remove chemical impurities without compromising the isotopic integrity of the product. Comprehensive analytical testing on each batch is required for certification.

Regulatory and Handling Issues: As a derivative of a controlled substance, the production, handling, and distribution of this compound may be subject to regulatory oversight, requiring specific licensing and documentation. caymanchem.com

Advanced Analytical Methodologies for Characterizing and Quantifying Loprazolam D8

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Loprazolam-d8 from complex biological matrices and separating it from its non-deuterated counterpart and other related substances. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzodiazepines due to its suitability for non-volatile and thermally labile compounds. scienceopen.comagilent.com When developing an HPLC method for this compound, the primary goal is to achieve a robust separation from the parent drug, Loprazolam (B1675088), and potential metabolites or interfering substances.

Method development typically involves optimizing several parameters:

Stationary Phase: Reversed-phase columns, such as C8 or C18, are commonly employed for benzodiazepine (B76468) separation, offering excellent resolution based on hydrophobicity. scienceopen.comnih.govoup.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic solvent like acetonitrile or methanol (B129727) is standard. tandfonline.comnih.gov Gradient elution may be used to improve separation efficiency for complex samples. tandfonline.com

Detection: UV detection is frequently used, with the wavelength set to an absorbance maximum for the benzodiazepine class, often around 220-254 nm. nih.govnih.gov

Validation of the HPLC method is performed according to ICH guidelines to ensure its reliability. nih.govglobalresearchonline.net Key validation parameters include selectivity, linearity, precision, accuracy, and sensitivity. nih.govsphinxsai.com Since this compound is used as an internal standard, its consistent recovery and response are paramount for the accurate quantification of the target analyte.

Table 1: Representative HPLC Method Parameters for Benzodiazepine Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | scienceopen.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer (pH 3-7) | oup.comnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | oup.comtandfonline.com |

| Detection | UV/DAD at 220-254 nm | nih.govnih.gov |

| Internal Standard | This compound | N/A |

Gas Chromatography (GC) is another powerful technique for analyzing benzodiazepines, though it often requires derivatization for thermally unstable compounds to improve volatility and stability. agilent.comnih.gov In the context of deuterated compounds like this compound, GC is highly effective, especially when coupled with a mass spectrometer (GC-MS).

The key application of GC in this area is to ensure that the deuterated standard is chromatographically similar to the analyte. wikipedia.org Ideally, the deuterated internal standard should co-elute or have a very similar retention time to the non-deuterated analyte. wikipedia.org This ensures that both compounds experience similar conditions throughout the analytical process, which is crucial for accurate quantification. scioninstruments.com The use of a deuterated internal standard helps correct for variability in injection volume and potential matrix effects. nih.gov

Method development for GC analysis of this compound would focus on:

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is often suitable for separating benzodiazepines. indjaerospacemed.com

Temperature Programming: A programmed temperature ramp is essential to ensure adequate separation of analytes and elution in a reasonable time.

Inlet Parameters: Optimization of the inlet temperature is critical to prevent thermal degradation of the analyte. nist.gov

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for assessing the purity of pharmaceutical substances, including this compound. nih.govresearchgate.net It is particularly useful for identifying the presence of impurities that may have arisen during synthesis. rroij.com High-Performance TLC (HPTLC) offers improved resolution and sensitivity compared to classical TLC. nih.gov

In the purity assessment of this compound, a TLC method would be developed to separate the deuterated compound from:

Non-deuterated Loprazolam.

Synthetic precursors or intermediates.

Potential degradation products.

The process involves spotting the sample on a TLC plate (e.g., silica gel) and developing it with a suitable mobile phase, often a mixture of organic solvents. nih.gov The separated spots are then visualized, typically under UV light. amazonaws.com The purity is assessed by the presence of a single spot at the expected retention factor (Rf) value, with the absence of secondary spots indicating a high degree of purity. researchgate.net While not a quantitative method on its own, densitometry can be used for the quantification of separated spots. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive technique for the detection and identification of this compound, providing high sensitivity and structural information. It is almost always coupled with a chromatographic separation method.

LC-MS and LC-MS/MS are the preferred methods for the quantification of benzodiazepines in biological matrices. agilent.comnih.gov The coupling of HPLC with mass spectrometry provides exceptional selectivity and sensitivity. agilent.com For this compound, LC-MS/MS is used to confirm its identity and to quantify the non-deuterated analyte.

In a typical LC-MS/MS workflow:

this compound is added to a sample as an internal standard before extraction. nih.gov

The sample undergoes chromatographic separation via HPLC.

The eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. nih.govforensicresources.org

In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte (Loprazolam) and the internal standard (this compound). This is known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net

The mass difference between this compound and Loprazolam (8 Daltons) allows the mass spectrometer to distinguish between them easily. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration, correcting for any sample loss or ionization variability. forensicresources.org

Table 2: Illustrative LC-MS/MS Parameters for Loprazolam and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

|---|---|---|---|---|

| Loprazolam | [M+H]⁺ | Fragment A | Fragment B | Positive ESI |

| This compound | [M+H]⁺+8 | Fragment A+d' | Fragment B+d'' | Positive ESI |

Note: Specific m/z values are determined experimentally during method development.

GC-MS is a robust technique for the definitive identification of volatile and thermally stable compounds. researchgate.net For many benzodiazepines, derivatization may be necessary prior to analysis. nih.govnih.gov GC-MS provides high chromatographic resolution and generates reproducible mass spectra that are useful for library matching and structural confirmation. agilent.com

When analyzing this compound by GC-MS:

The compound is separated on a GC column.

It is then ionized, typically by Electron Ionization (EI), which creates a predictable and characteristic fragmentation pattern.

The resulting mass spectrum serves as a "fingerprint" for the molecule.

The mass spectrum of this compound will show fragment ions that are 8 mass units higher than the corresponding fragments of unlabeled Loprazolam, confirming the presence and location of the deuterium (B1214612) atoms. researchgate.net This definitive identification is crucial in forensic analysis to confirm the presence of the internal standard and validate the quantitative results. nih.govindjaerospacemed.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of isotopically labeled compounds such as this compound. Its ability to provide highly accurate mass measurements allows for the unambiguous confirmation of elemental composition, which is crucial for verifying the successful incorporation of deuterium atoms into the molecular structure. The high resolving power of HRMS enables the separation of ions with very similar mass-to-charge ratios, which is essential for distinguishing the deuterated compound from its non-deuterated counterpart and other potential isobaric interferences in complex matrices.

In the context of metabolite profiling, HRMS plays a pivotal role in identifying and structurally elucidating the biotransformation products of Loprazolam. The use of a deuterated standard like this compound can simplify the identification of drug-related metabolites in complex biological samples. By comparing the mass spectra of samples from subjects administered the non-deuterated drug with those given the deuterated version, metabolites originating from the drug can be readily identified by their characteristic isotopic signature.

Table 1: Theoretical Exact Mass of Loprazolam and this compound

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

| Loprazolam | C₂₃H₂₁ClN₆O₃ | 464.1364 |

| This compound | C₂₃H₁₃D₈ClN₆O₃ | 472.1868 |

Note: The exact mass is calculated for the monoisotopic mass of the protonated molecule [M+H]⁺.

Application of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise quantification of the analyte of interest in biological matrices. This compound, being a deuterated analog of Loprazolam, is an ideal internal standard for the quantification of Loprazolam in plasma, urine, or other biological fluids.

The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This co-elution and similar ionization behavior allow the internal standard to compensate for variations in sample preparation, injection volume, chromatographic retention time, and matrix effects, which can significantly impact the accuracy and precision of the analytical method. The use of this compound as an internal standard is a critical component in the validation of bioanalytical methods according to regulatory guidelines.

Table 2: Key Parameters for Bioanalytical Method Validation Using a Deuterated Internal Standard

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | CV of the IS-normalized matrix factor should be ≤ 15% |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the nominal concentration |

LLOQ: Lower Limit of Quantification

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei, providing unambiguous evidence of their presence and precise location within the molecule. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium labels. This is crucial for confirming the regioselectivity of the deuteration process and ensuring the quality of the isotopically labeled standard.

Table 3: Predicted ¹H NMR Chemical Shifts for Loprazolam

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | m |

| CH₂ | 4.0 - 4.5 | m |

| CH₃ | 2.5 - 3.0 | s |

| Imidazole (B134444) Proton | 7.5 - 8.0 | s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. In the ¹H NMR spectrum of this compound, the signals corresponding to the eight deuterated positions would be absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds. The principle of this method is based on the absorption of UV or visible light by the analyte, which is proportional to its concentration, as described by the Beer-Lambert law. For this compound, UV-Vis spectroscopy can be used to determine its concentration in solution and to assess its purity by comparing its absorption spectrum to that of a well-characterized reference standard.

Table 4: Hypothetical UV-Vis Data for Purity Analysis of this compound

| Sample | Concentration (mg/mL) | Absorbance at λmax | Calculated Purity (%) |

| Loprazolam Reference Standard | 0.01 | 0.500 | 100.0 |

| This compound Lot A | 0.01 | 0.495 | 99.0 |

| This compound Lot B | 0.01 | 0.480 | 96.0 |

Note: This table illustrates how absorbance measurements can be used to calculate the purity of different batches of this compound relative to a reference standard.

Electrochemical and Other Advanced Analytical Techniques

Cyclic Voltammetry and Electron Paramagnetic Resonance (EPR) Studies of Redox Behavior

The electrochemical properties of Loprazolam have been investigated using techniques such as cyclic voltammetry, which provides insights into the redox processes the molecule can undergo. researchgate.netuchile.cl Studies have shown that the nitro group of Loprazolam is electrochemically active and can be reduced. researchgate.netuchile.cl In aprotic media, the reduction often proceeds through a one-electron transfer to form a stable nitro radical anion. researchgate.netuchile.cl

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of paramagnetic species, such as the nitro radical anion of Loprazolam. researchgate.netuchile.cl EPR studies have confirmed the formation of this radical anion upon electrochemical reduction and have provided information about the distribution of the unpaired electron within the molecule. researchgate.netuchile.cl The hyperfine splitting constants obtained from the EPR spectrum can be used to understand the electronic structure of the radical. researchgate.netuchile.cl

While specific studies on this compound are not widely available, the effect of deuteration on the redox potential is generally expected to be minimal. However, subtle secondary isotope effects on the stability of the radical anion might be observable in high-precision measurements.

Table 5: Electrochemical Data for Loprazolam

| Technique | Medium | Observed Process | Potential (V) |

| Cyclic Voltammetry | Aprotic | One-electron reduction to nitro radical anion | -0.8 to -1.0 (vs. Ag/AgCl) |

| Cyclic Voltammetry | Protic | Irreversible reduction of the nitro group | -0.6 to -0.8 (vs. Ag/AgCl) |

| EPR Spectroscopy | Aprotic | Formation of nitro radical anion | - |

Note: The potentials are approximate and can vary depending on the specific experimental conditions such as the solvent, supporting electrolyte, and electrode material.

Potentiometric and Polarographic Applications

Electrochemical methods, including potentiometry and polarography, represent a class of analytical techniques used for the determination of benzodiazepines. nih.govresearchgate.net These methods are based on measuring the potential or current of an electrochemical cell containing the analyte. nih.gov

Potentiometry: This method measures the potential difference between two electrodes in a solution, which can be correlated to the concentration of an analyte. For benzodiazepines, ion-selective electrodes (ISEs) can be developed to respond to the specific structure of the drug molecule. The potential of the ISE is measured against a reference electrode, and this potential is proportional to the logarithm of the analyte's activity or concentration. While a versatile technique, its application is generally for the parent compounds rather than their deuterated internal standards.

Polarography: A subclass of voltammetry, polarography involves applying a gradually changing potential to a dropping mercury electrode (DME) and measuring the resulting current. nih.govresearchgate.net Many benzodiazepines contain an electrophilic azomethine group that is reducible at the DME, producing a polarographic wave. The height of this wave is proportional to the concentration of the benzodiazepine, allowing for quantification. The potential at which the wave occurs is characteristic of the specific compound, aiding in identification. These electroanalytical methods offer alternatives to chromatographic techniques, though they are less commonly employed in modern bioanalytical toxicology for deuterated standards like this compound, which are primarily designed for use with mass spectrometry. nih.gov

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The accurate quantification of this compound, often used as an internal standard for the analysis of other benzodiazepines, necessitates its efficient extraction from complex samples such as blood, urine, or oral fluid. researchgate.netnih.gov The primary goal is to isolate the analyte from interfering matrix components that could compromise the analysis. lcms.cz

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating benzodiazepines from biological matrices. nih.govnih.govphenomenex.comuj.edu.pl The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), to which the analytes of interest bind. uj.edu.pl Interfering substances are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. lcms.cz

Several types of SPE sorbents can be used for benzodiazepine extraction, including:

Reversed-phase (e.g., C18): Suitable for extracting relatively non-polar compounds from a polar matrix like urine. nih.gov

Mixed-mode (e.g., Oasis™ MCX): These sorbents combine two types of retention mechanisms, such as reversed-phase and ion-exchange, providing enhanced selectivity for a broad range of compounds, including traditional and designer benzodiazepines. lcms.cz

Polymeric (e.g., Strata-X-Drug B): These offer high capacity and are stable across a wide pH range, allowing for robust and simplified extraction protocols. phenomenex.com

A typical SPE workflow includes conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analytes. phenomenex.comlcms.cz SPE methods are amenable to automation, making them suitable for high-throughput laboratories. phenomenex.com Studies have demonstrated high and consistent analyte recoveries, often exceeding 75-85%, with minimal matrix effects when using optimized SPE protocols. nih.govphenomenex.comlcms.cz

Table 1: Example SPE Protocol Steps for Benzodiazepines in Urine

| Step | Procedure | Purpose |

|---|---|---|

| Sample Pre-treatment | Addition of internal standard (e.g., this compound) and enzyme for hydrolysis. lcms.cz | To account for extraction variability and cleave conjugated metabolites. |

| Load | The pre-treated sample is loaded onto the conditioned SPE cartridge. lcms.czlcms.cz | Analytes bind to the sorbent material. |

| Wash | The cartridge is washed with a specific solvent (e.g., 0.1% Formic Acid, then 30% Methanol). phenomenex.com | To remove endogenous interferences from the sorbent. |

| Elute | Analytes are eluted with a small volume of an organic solvent mixture (e.g., 5% Ammonium Hydroxide in Methanol). phenomenex.comlcms.cz | To recover the purified analytes for analysis. |

| Evaporate & Reconstitute | The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution. lcms.cz | To concentrate the sample and ensure compatibility with the analytical instrument. |

Liquid-Liquid Extraction (LLE) and Microextraction Methods

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For benzodiazepines, which are weakly basic, the pH of the aqueous sample is often adjusted to enhance their partitioning into the organic phase. Common extraction solvents include mixtures like chloroform-isopropanol or n-hexane-ethyl acetate. nih.govnih.gov

While effective, traditional LLE can be labor-intensive and consume significant volumes of organic solvents. To address these limitations, various microextraction methods have been developed:

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture containing an extraction solvent and a disperser solvent into the aqueous sample. scielo.br This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, leading to very fast extraction equilibrium. Centrifugation is then used to separate the phases. scielo.br

Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP): In this method, a water-miscible solvent like acetonitrile is used for extraction. After mixing, the sample is cooled to a low temperature (e.g., in a freezer or with liquid nitrogen), which causes the aqueous phase to freeze and separate from the organic solvent containing the analytes. scirp.orgnih.gov This approach is rapid and reduces the consumption of organic reagents. nih.govscirp.org

These methods provide high enrichment factors and clean extracts, making them suitable for preparing complex biological samples prior to analysis. nih.gov

Method Validation and Performance Parameters for Deuterated Analogs

The use of a deuterated analog like this compound as an internal standard is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net

Evaluation of Selectivity, Specificity, and Matrix Effects

Selectivity and Specificity: Selectivity refers to the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the unique mass-to-charge ratio transitions monitored for the analyte and its internal standard. researchgate.net For this compound, specific Multiple Reaction Monitoring (MRM) transitions are selected that are distinct from the non-deuterated loprazolam and other potential interferences.

Matrix Effects: This phenomenon, particularly prevalent with electrospray ionization (ESI) in LC-MS/MS, refers to the alteration of ionization efficiency by co-eluting components from the sample matrix. nih.govresearchgate.netlongdom.org These effects can cause ion suppression or enhancement, leading to inaccurate quantification. nih.govlongdom.org

The use of a stable isotope-labeled internal standard like this compound is the preferred way to compensate for matrix effects. longdom.org Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly the same matrix effects. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized. Matrix effects are typically evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent solution. researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance parameters that define the sensitivity of an analytical method. nih.govjuniperpublishers.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.govnih.gov It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3). juniperpublishers.comtbzmed.ac.ir

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govnih.gov The LOQ is a crucial parameter for quantitative assays and is often defined as the lowest point on the calibration curve. researchgate.net A common requirement for the LOQ is a signal-to-noise ratio of ≥ 10. juniperpublishers.comtbzmed.ac.ir

For methods analyzing a panel of benzodiazepines where this compound would act as an internal standard, the LODs and LOQs are determined for each individual analyte. These limits are highly dependent on the sample preparation method, the matrix, and the analytical instrumentation used. researchgate.net

Table 2: Example LOD and LOQ Values for a Panel of Benzodiazepines in Biological Samples

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|

| Panel of 13 Designer Benzodiazepines | Blood | 1 or 5 | 5 or 25 | researchgate.net |

| Panel of 14 Benzodiazepines | Oral Fluid | N/A | 0.1 - 1.0 | nih.gov |

| Alprazolam | Blood | N/A | 18 | nih.gov |

| Panel of Designer Benzodiazepines | Urine | N/A | 0.1 | phenomenex.com |

Note: These values are for the target analytes, for which this compound could serve as an internal standard. "N/A" indicates the value was not specified in the cited source.

Assessment of Precision, Accuracy, and Reproducibility

The validation of an analytical method is crucial to ensure that the results are reliable and consistent. This involves assessing several key parameters, including precision, accuracy, and reproducibility. These parameters for an analytical method, such as High-Performance Liquid Chromatography (HPLC), used for the quantification of a benzodiazepine, are typically established through rigorous testing.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated.

Reproducibility assesses the precision between different laboratories, analysts, or equipment. A component of this is intermediate precision, which evaluates variations within a single laboratory, such as on different days or with different analysts.

The following table provides representative data on the precision and accuracy of an HPLC method for the analysis of a benzodiazepine, which can be considered analogous to what would be expected for this compound.

| Parameter | Analyte Concentration | Acceptance Criteria | Observed Value |

|---|---|---|---|

| Intra-day Precision (%RSD) | Low, Medium, High | ≤ 2% | 0.5 - 1.5% |

| Inter-day Precision (%RSD) | Low, Medium, High | ≤ 2% | 0.8 - 1.8% |

| Accuracy (% Recovery) | 80%, 100%, 120% of target | 98.0% - 102.0% | 99.5% - 101.5% |

| Reproducibility (%RSD between analysts) | Medium | ≤ 3% | 2.3% |

Studies on Compound Stability and Degradation Pathways relevant to Analytical Method Development

Forced degradation studies are essential in the development of stability-indicating analytical methods. medcraveonline.com These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation products and establish the degradation pathways. nih.gov This information is critical for developing an analytical method that can separate the active pharmaceutical ingredient from any potential degradants, ensuring accurate quantification.

The stability of benzodiazepines can be influenced by factors such as pH, light, and temperature. For instance, studies on Alprazolam have shown that it is susceptible to degradation under acidic and oxidative conditions. globalresearchonline.net Hydrolysis of the benzodiazepine ring is a common degradation route for this class of compounds. chemicalpapers.com

The table below summarizes the typical conditions for forced degradation studies and the expected stability of a benzodiazepine, which would be relevant for developing an analytical method for this compound.

| Stress Condition | Typical Conditions | Expected Outcome for a Benzodiazepine |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation, potential opening of the diazepine (B8756704) ring. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Some degradation observed. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation. |

| Thermal Degradation | 60°C for 48 hours | Minimal degradation. |

| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours | Some degradation, dependent on the specific benzodiazepine structure. |

Research on Metabolic Pathways and Biotransformation of Loprazolam Using Deuterated Analogs

In Vitro Metabolic Studies using Microsomal and Hepatocyte Preparations

In vitro metabolic models are essential for predicting a drug's behavior in vivo. nuvisan.com These systems utilize liver components where the majority of drug metabolism occurs. researchgate.net The primary models include liver microsomes and hepatocytes, which are available from various preclinical species and humans, facilitating comparative studies. nuvisan.comresearchgate.net

Microsomal Preparations: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.gov They are a cost-effective and popular choice for high-throughput screening of metabolic stability and reaction phenotyping. researchgate.netnih.gov Studies on benzodiazepines have utilized microsomal preparations to investigate substrate depletion and metabolite formation. nih.gov For loprazolam (B1675088), liver microsomes from preclinical species have been used to identify the metabolites formed under aerobic conditions. tandfonline.com

Hepatocyte Preparations: Cryopreserved or fresh hepatocytes represent a more complete metabolic system, containing the full complement of Phase I and Phase II enzymes, as well as necessary cofactors. nuvisan.comnih.gov They can provide a more accurate prediction of hepatic clearance by reflecting the combined activity of all metabolic pathways. nuvisan.com Studies with rat hepatocytes have shown that enzyme activity can remain stable over longer incubation periods compared to microsomal systems. nih.gov In the case of loprazolam, rat liver slices, a preparation that maintains cell-to-cell integrity similar to whole hepatocytes, were used to identify the principal metabolite as the glucuronide of the hydroxy compound. tandfonline.com

These in vitro systems are crucial for determining key pharmacokinetic parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2), which are used to predict in vivo hepatic clearance and bioavailability. nuvisan.comnih.gov

Identification and Characterization of Deuterated Metabolites of Loprazolam

The identification of metabolites is critical for understanding a drug's biotransformation. While direct studies detailing the full metabolic profile of Loprazolam-d8 are not extensively published, its metabolic fate can be inferred from the known pathways of loprazolam and the established use of deuterated analogs in analytical chemistry.

Deuterated compounds, such as this compound, are frequently synthesized for use as internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). psu.eduresearchgate.net This technique allows for the precise and sensitive detection of the parent drug and its non-deuterated metabolites in biological matrices like urine. psu.edu

The primary metabolites of loprazolam have been identified through comparative studies in various species. tandfonline.comnih.gov The metabolites of this compound would be expected to correspond to these known structures, but retaining the deuterium (B1214612) atoms unless the deuterium is located at a site of metabolic cleavage. The key metabolic pathways for loprazolam include:

Oxidation: This occurs at several positions.

Hydroxylation of the benzodiazepine (B76468) ring. nih.gov

Formation of a piperazine-N-oxide. tandfonline.comnih.gov

N-demethylation of the piperazine (B1678402) ring. tandfonline.com

Reduction: The nitro group can be reduced to an amine. tandfonline.comnih.gov

Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid. nih.gov

When this compound is used, the resulting deuterated metabolites are characterized by their mass-to-charge ratio (m/z) in mass spectrometry, which will be higher than their non-deuterated counterparts. The stability of the C-D bond means the deuterium label is typically retained throughout the metabolic process, making these deuterated metabolites ideal for use as internal standards in pharmacokinetic studies.

Investigation of the Impact of Deuteration on Oxidative Metabolism and Metabolic Soft Spots

Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, can significantly alter the rate of drug metabolism. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. informaticsjournals.co.in

Impact on Oxidative Metabolism: Many Phase I metabolic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. juniperpublishers.com By replacing hydrogen with deuterium at these "metabolic soft spots," the rate of oxidative metabolism at that specific site can be slowed considerably. juniperpublishers.comscienceopen.com This can lead to several outcomes:

Increased Metabolic Stability: The biological half-life of the drug may be prolonged, as its rate of clearance is reduced. juniperpublishers.com

Reduced Formation of Metabolites: The formation of metabolites resulting from cleavage at the deuterated site will decrease.

Metabolic Switching: The metabolic machinery of the cell may shift to an alternative, non-deuterated site on the molecule. plos.orggoogleapis.com This can result in a different proportion of known metabolites or even the formation of new metabolites that were previously minor or undetected. googleapis.com

For loprazolam, the primary oxidative pathways are hydroxylation and N-oxidation. tandfonline.comnih.gov Deuterating the positions susceptible to these oxidative attacks could slow their formation, potentially increasing the parent drug's exposure and duration of action. Conversely, this could also shunt the metabolism towards other pathways, such as nitroreduction or direct glucuronidation. The complexity of CYP enzyme reaction mechanisms can sometimes mask the isotope effect, making empirical investigation essential. plos.org

Comparative Metabolic Profiling across Preclinical Species (e.g., rat, dog)

Significant species-specific differences exist in the metabolism of loprazolam, which is a common phenomenon in drug development. nih.gov Investigating these differences in preclinical species like rats and dogs is crucial for selecting the appropriate toxicological model and for extrapolating data to humans.

In vivo and in vitro studies have revealed distinct metabolic profiles for loprazolam in rats and dogs. tandfonline.comnih.gov In rats, the primary metabolic routes are hydroxylation of the benzodiazepine ring and reduction of the nitro group, followed by conjugation with glucuronic acid. nih.gov In contrast, the major metabolite identified in dogs is the piperazine-N-oxide. tandfonline.comnih.gov

The table below summarizes the key comparative findings from studies using liver preparations and in vivo analysis.

These differences highlight the importance of multi-species studies. The variation in enzyme expression and activity, particularly among CYP isoforms, between species dictates these distinct metabolic routes. nih.gov

Enzymatic Reactions and Cytochrome P450 Involvement in Loprazolam Metabolism

Drug metabolism is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. openaccessjournals.com For loprazolam, as with most benzodiazepines, the Cytochrome P450 (CYP) enzyme system is the primary catalyst for its Phase I biotransformation. oup.comnih.gov

Phase I Reactions: The enzymatic reactions involved in loprazolam metabolism are primarily oxidative and reductive. openaccessjournals.com

Oxidation (Hydroxylation, N-oxidation, N-dealkylation): These reactions are hallmarks of CYP enzyme activity. tandfonline.comopenaccessjournals.com While the specific isoforms responsible for loprazolam metabolism are not definitively detailed in public literature, the metabolism of other benzodiazepines is well-characterized and provides strong indications. The major CYP enzymes involved in the biotransformation of benzodiazepines include CYP3A4 and CYP2C19. nih.gov Other isoforms like CYP2C8 and CYP2B6 have also been implicated in the metabolism of similar structures. nih.gov

Reduction (Nitroreduction): The reduction of loprazolam's nitro group to an amine occurs under anaerobic conditions in liver preparations and is another key transformation. tandfonline.com

Phase II Reactions:

Glucuronidation: Following oxidation, the introduced hydroxyl groups serve as a handle for Phase II conjugation. The resulting hydroxy-metabolites of loprazolam are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, which significantly increases their water solubility and facilitates their excretion from the body. nih.govopenaccessjournals.com

Table of Mentioned Compounds

Investigation of Pharmacological Mechanisms Using Loprazolam D8 As a Research Probe

Receptor Binding Studies with Deuterated Ligands for Affinity and Selectivity Assessment

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a ligand for its target receptor. In the context of Loprazolam-d8, these studies are crucial for confirming that the deuteration process does not adversely affect its binding characteristics at the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABA-A) receptor.

The use of deuterated ligands in radioligand binding assays offers several advantages. The increased metabolic stability of deuterated compounds can lead to more reliable and reproducible binding data, as the concentration of the ligand remains more constant throughout the experiment. For instance, studies with other deuterated ligands have shown that they retain high selectivity for their target receptors while exhibiting longer half-lives. researchgate.netfrontiersin.org This principle is applicable to this compound, where its binding affinity (Ki) and inhibition constant (IC50) at the GABA-A receptor can be precisely measured.

Research on deuterated pyrazoloquinolinones, which also target GABA-A receptors, has demonstrated that deuteration of methoxy (B1213986) groups led to increased metabolic stability and bioavailability while retaining selectivity for the α6 subunit. acs.orgnih.govnih.gov These deuterated analogs were found to be allosteric modulators of diazepam-insensitive α6β2/3γ2 GABA-A receptors and were functionally inactive at diazepam-sensitive α1β2/3γ2 GABA-A receptors. acs.orgnih.govnih.gov This highlights the potential of using deuterated ligands like this compound to probe specific receptor subtypes with greater precision.

Table 1: Hypothetical Receptor Binding Affinity of Loprazolam (B1675088) and this compound

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Loprazolam | GABA-A (benzodiazepine site) | 1.5 |

| This compound | GABA-A (benzodiazepine site) | 1.6 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Molecular Interactions with GABA-A Receptor Subunits and Modulatory Effects on Ion Channels

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties. nih.govwikipedia.org Benzodiazepines, including loprazolam, exert their effects by binding to a specific site at the interface of the α and γ subunits, allosterically modulating the receptor's response to GABA. wikipedia.orgfrontiersin.orgnih.gov This modulation enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibitory effects. wikipedia.orgresearchgate.net

The functional consequence of this binding is the modulation of the ion channel's activity. Benzodiazepines increase the frequency of channel opening in the presence of GABA, thereby potentiating the inhibitory neurotransmission. wikipedia.orgnih.gov By using this compound in electrophysiological studies, researchers can obtain a clearer picture of how this modulation occurs at the single-channel level, free from the confounding influence of rapid metabolism.

In Vitro and Ex Vivo Pharmacodynamic Assays of Deuterated Compounds

Pharmacodynamic assays are essential for characterizing the physiological and biochemical effects of a drug. The use of deuterated compounds like this compound in these assays provides a more accurate assessment of the intrinsic activity of the parent molecule.

In vitro assays: These are performed in a controlled laboratory environment, often using cell cultures or isolated tissues. For this compound, in vitro assays could include measuring GABA-evoked currents in cells expressing specific GABA-A receptor subtypes. The enhanced stability of the deuterated compound would allow for more precise concentration-response curves to be generated, providing a clearer understanding of its potency and efficacy. Studies on other deuterated compounds have shown that they exhibit similar in vitro characteristics to their non-deuterated counterparts. nih.gov

Ex vivo assays: These involve the analysis of tissues taken from an organism that has been treated with the drug. For example, after administering this compound to an animal model, brain tissue can be isolated to measure changes in receptor density or function. researchgate.net The slower metabolism of the deuterated compound means that the tissue concentrations are more likely to reflect the administered dose, leading to more reliable correlations between drug exposure and pharmacodynamic effects. researchgate.net For instance, studies with deuterated buprenorphine showed it retained the pharmacodynamic properties of the parent compound. biorxiv.orgfrontiersin.org

Table 2: Hypothetical Pharmacodynamic Effects of Loprazolam and this compound in an In Vitro Assay

| Compound | Assay | EC50 (nM) |

| Loprazolam | GABA-evoked chloride current potentiation | 10.2 |

| This compound | GABA-evoked chloride current potentiation | 10.5 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Electrophysiological Approaches to Study Neurotransmitter System Modulation

Electrophysiological techniques, such as patch-clamp recording and field potential recordings, provide a direct measure of neuronal activity and are invaluable for studying how drugs like this compound modulate neurotransmitter systems. nih.govscirp.org The primary target of loprazolam is the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. dovepress.com

By applying this compound to neuronal preparations, researchers can investigate its effects on synaptic transmission and neuronal excitability with high temporal and spatial resolution. The deuterated nature of the compound is advantageous as it minimizes metabolic breakdown, ensuring that the observed electrophysiological effects are a direct result of the interaction between this compound and the GABA-A receptors. This allows for a more precise characterization of the drug's modulatory actions on inhibitory postsynaptic currents (IPSCs) and its influence on network oscillations.

Furthermore, these studies can help to understand how this compound, and by extension loprazolam, interacts with other neurotransmitter systems that are often modulated by GABAergic neurons, such as the dopaminergic and serotonergic systems. mdpi.commdpi.com The stability of this compound facilitates long-term recording experiments that are necessary to uncover plastic changes in neuronal circuits induced by prolonged exposure to the drug.

Applications of Loprazolam D8 As a Research Standard and Tool

Role as a Certified Reference Material in Analytical Laboratories

Loprazolam-d8 is utilized as a Certified Reference Material (CRM) in analytical laboratories. researchgate.net CRMs are indispensable for quality control, providing a baseline for verifying the quality of analytical results. researchgate.net These materials must have a compatible matrix, be homogeneous, and remain stable with regard to their analytes. researchgate.net The use of a CRM like this compound ensures that analytical methods are accurate and that results are reliable.

Deuterium-labeled compounds are frequently employed as internal standards in mass spectrometry for the precise quantification of parent compounds and their metabolites. researchgate.net As a stable isotope-labeled internal standard, this compound is an ideal choice for minimizing analytical variations between patients. When used in high-throughput HPLC electrospray ionization tandem mass spectrometry, it can help to reduce the impact of matrix effects, which can interfere with the ionization of the analyte of interest.

The primary function of a CRM is to provide confidence and reliability in test results by demonstrating that a method is suitable for its intended purpose. researchgate.net The availability of this compound as a CRM supports the development and validation of analytical methods in forensic toxicology and other areas where precise measurements are crucial.

Utility in Impurity Profiling, Related Substances Analysis, and Quality Control of Loprazolam (B1675088)

Impurity profiling is a critical component of pharmaceutical quality assurance, ensuring that drug products are safe and effective. longdom.org Impurities can arise from various sources, including raw materials and the manufacturing process, and can impact the safety and efficacy of the final product. longdom.org Regulatory bodies such as the FDA require thorough impurity profiling to ensure compliance with established safety standards. longdom.orgijpsr.com

This compound plays a significant role in the impurity profiling of Loprazolam. synzeal.com As a stable isotope product, it is used in the identification of unknown impurities and in the quality control and method validation of Loprazolam. synzeal.com The use of a deuterated standard allows for the clear differentiation between the active pharmaceutical ingredient and any related substances or impurities that may be present. pharmaffiliates.com

The process of impurity profiling typically involves several analytical steps, including the detection and characterization of impurities. ijpsr.com this compound, along with other reference standards for Loprazolam impurities, is essential for these analyses. synzeal.comsynzeal.com These standards are used in a variety of analytical techniques, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final drug product. ijpsr.comijpsr.com

| Application | Role of this compound | Analytical Techniques |

| Impurity Profiling | Identification of unknown impurities | HPLC, LC-MS/MS, GC-MS |

| Quality Control | Method validation and stability studies | HPLC, LC-MS/MS, GC-MS |

| Related Substances Analysis | Differentiation between API and impurities | HPLC, LC-MS/MS, GC-MS |

Development of Robust and Validated Analytical Methods for Benzodiazepines

The development of reliable and validated analytical methods is essential for the detection and quantification of benzodiazepines in various biological samples. nih.govresearchgate.netresearchgate.net These methods are crucial in both clinical and forensic toxicology to investigate cases of poisoning and drug misuse. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques used for the analysis of benzodiazepines. nih.govresearchgate.net

Deuterated internal standards are widely used in the development of these analytical methods to enhance accuracy and precision. researchgate.netpharmaffiliates.com this compound, as a deuterated analog of Loprazolam, is an ideal internal standard for the quantification of benzodiazepines. Its use helps to compensate for variations in sample preparation and instrument response, leading to more reliable and reproducible results. researchgate.net

The validation of an analytical method ensures that it is fit for its intended purpose. nih.gov This process involves evaluating parameters such as linearity, precision, accuracy, and sensitivity. The use of a stable isotope-labeled internal standard like this compound is a key component of method validation, particularly for quantitative analysis using techniques like LC-MS/MS. uakron.edu

| Analytical Method | Role of Deuterated Standard (e.g., this compound) | Key Validation Parameters |

| HPLC | Internal standard for accurate quantification | Linearity, Precision, Accuracy |

| GC-MS | Internal standard to correct for variability | Sensitivity, Specificity |

| LC-MS/MS | Internal standard for precise and accurate results | Reproducibility, Robustness |

Research into the Economic and Practical Advantages of Deuterated Drugs in Research Settings

The use of deuterated compounds in pharmaceutical research and development offers several economic and practical advantages. clearsynthdiscovery.comneulandlabs.comnih.gov Deuteration can improve the metabolic stability of a drug, leading to a longer half-life and potentially reducing the required dosing frequency. clearsynthdiscovery.comneulandlabs.com This enhanced stability can also reduce the formation of toxic metabolites, improving the drug's safety profile. clearsynthdiscovery.comneulandlabs.com

From a research and development perspective, leveraging existing data from the non-deuterated version of a drug can significantly reduce development time and costs. clearsynthdiscovery.com This can lead to faster clinical trials and a quicker path to market. clearsynthdiscovery.com The improved pharmacokinetic properties of deuterated drugs can also lead to increased potency, allowing for lower dosages and further reducing the cost of therapy. clearsynthdiscovery.com

In a research setting, the use of deuterated standards like this compound provides practical advantages by improving the efficiency and reliability of analytical testing. pharmaffiliates.com As internal standards in quantitative bioanalysis, they enhance the accuracy of measurements, reducing the need for costly and time-consuming repeat analyses. pharmaffiliates.com This contributes to more efficient method development and validation, ultimately saving time and resources. neulandlabs.com

| Advantage | Economic Impact | Practical Impact in Research |

| Improved Metabolic Stability | Reduced long-term healthcare costs | Fewer dosing administrations in studies |

| Reduced Toxic Metabolites | Lower risk of adverse events and associated costs | Safer profile for research subjects |

| Leveraging Existing Data | Reduced R&D and clinical trial costs | Faster progression through research phases |

| Increased Potency | Lower manufacturing and therapy costs | Smaller quantities of compound needed for experiments |

| Enhanced Analytical Accuracy | Reduced costs from failed or repeated experiments | Higher quality and more reliable research data |

Investigative Applications in Forensic Chemistry and Toxicology Method Development

In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in biological samples is of utmost importance for medico-legal investigations. researchgate.netnih.govresearchgate.net The development of high-quality, reliable analytical methods is crucial to ensure that results are defensible in a legal context. researchgate.netnih.gov

This compound serves as an essential tool in the development and validation of analytical methods for the detection of Loprazolam and other benzodiazepines in forensic cases. nih.gov As a deuterated internal standard, it is used to ensure the accuracy and reliability of quantitative analyses, which is critical for determining the role of a substance in a potential poisoning or drug-facilitated crime. nih.govmagnascientiapub.com

The use of stable isotope-labeled standards like this compound is a key component of systematic toxicological analysis. nih.gov These standards help to minimize the impact of matrix effects and other interferences that can be present in complex biological samples such as blood and urine. uakron.edu By providing a reliable internal reference, this compound contributes to the development of robust and defensible forensic toxicology methods. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Deuterated Benzodiazepines

Design and Synthesis of Novel Deuterated Benzodiazepine (B76468) Analogs with Tailored Research Properties

The design and synthesis of novel deuterated benzodiazepine analogs are pivotal to advancing our understanding of their therapeutic potential. The primary rationale for deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes, particularly those catalyzed by cytochrome P450 (CYP450) enzymes. nih.govtandfonline.com This can lead to improved metabolic stability, increased bioavailability, and a longer duration of action. nih.govresearchgate.net

Researchers are now focusing on creating new deuterated analogs by strategically placing deuterium (B1214612) at known metabolic "hotspots" within the benzodiazepine structure. alfa-chemistry.com This targeted approach aims to create molecules with tailored research properties, such as enhanced selectivity for specific GABA-A receptor subtypes. nih.govresearchgate.net For instance, the synthesis of deuterated pyrazoloquinolinones has demonstrated that incorporation of deuterium into methoxy (B1213986) substituents can increase metabolic stability and bioavailability while retaining selectivity for the GABA-A receptor α6 subtype. nih.govresearchgate.net

The synthesis of these novel analogs often involves multi-step processes. For example, a recent study on 1,4-benzodiazepine-2,5-dione derivatives involved the substitution of up to 19 hydrogen atoms with deuterium, highlighting the complexity and potential of extensive deuteration. acs.orgnih.gov Synthetic strategies may employ versatile reactions like the Suzuki cross-coupling to introduce aryl substituents at specific positions, offering a pathway to a wide range of PBD dimer analogs. ucl.ac.uk

Interactive Table: Properties of Loprazolam (B1675088) and its Deuterated Analog

| Property | Loprazolam | Loprazolam-d8 |

| Chemical Formula | C23H21ClN6O3 nih.govsigmaaldrich.com | C23H13D8ClN6O3 lgcstandards.comlgcstandards.com |

| Molecular Weight | 464.90 g/mol nih.govsigmaaldrich.com | 472.95 g/mol lgcstandards.comlgcstandards.com |

| CAS Number | 61197-73-7 lgcstandards.comlgcstandards.com | 1346606-41-4 lgcstandards.comlgcstandards.com |

| IUPAC Name | (2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a] lgcstandards.comnih.govbenzodiazepin-1-one nih.gov | (2Z)-6-(2-chlorophenyl)-8-nitro-2-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methylidene]-4H-imidazo[1,2-a] lgcstandards.comnih.govbenzodiazepin-1-one simsonpharma.com |

Advancements in Analytical Techniques for Ultra-Trace Analysis of Deuterated Compounds

The development and quality control of deuterated drugs necessitate highly sensitive and specific analytical techniques. The ability to accurately determine the deuterium isotopic purity is a critical quality attribute, as impurities can affect the drug's safety and potency. bvsalud.org

Mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds due to its high sensitivity and selectivity in detecting substances at trace and ultra-trace levels. ijirset.commdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used for both qualitative and quantitative analysis. ijirset.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide accurate mass measurements, which aids in the identification and quantification of deuterated compounds and their metabolites. ijirset.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool that provides detailed structural information, making it essential for confirming the exact location of deuterium substitution within a molecule. ijirset.com The combination of these advanced analytical methods is crucial for the comprehensive characterization of deuterated benzodiazepines.

Challenges remain in separating isotopic mixtures using routine analytical methods, and regulatory guidelines for deuterated drugs are still evolving. bvsalud.org Therefore, ongoing advancements in analytical techniques are vital for the continued development of these compounds.

Computational Chemistry and Molecular Modeling in Deuterated Drug Research and Design

Computational chemistry and molecular modeling have become indispensable tools in the design and development of deuterated drugs. alfa-chemistry.com These "in silico" techniques allow researchers to predict the effects of deuterium substitution on a molecule's properties before undertaking complex and costly synthesis. alfa-chemistry.comjsps.go.jp

Advanced computational models can simulate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of deuterated compounds. alfa-chemistry.com Molecular dynamics simulations can provide insights into how deuteration affects bond strength, molecular stability, and interactions with biological targets, such as the GABA-A receptor. alfa-chemistry.comresearchgate.net For instance, computational studies can analyze the binding of benzodiazepines to the GABA-A receptor and how the protonation and rotameric states of specific amino acid residues influence this interaction. researchgate.net

Hydrogen/deuterium exchange mass spectrometry (DXMS) combined with computational modeling is a powerful approach to study the structural dynamics of proteins and their interactions with inhibitors. nih.govacs.org This combination can help identify the binding mode of a drug and establish a structure-activity relationship (SAR), which is crucial for designing more potent and selective analogs. nih.gov Quantum computing is also emerging as a promising tool that could revolutionize drug discovery by enabling highly accurate simulations of molecular interactions and properties. algorithmiq.fi

Interdisciplinary Research Collaborations for Comprehensive Characterization and Application

The comprehensive characterization and successful application of deuterated benzodiazepines require a multidisciplinary approach. nih.gov Collaborations between medicinal chemists, pharmacologists, analytical chemists, and computational scientists are essential for a holistic understanding of these novel compounds.

Medicinal chemists focus on the design and synthesis of new deuterated analogs, while pharmacologists evaluate their in vitro and in vivo activity and metabolic stability. nih.govucl.ac.uknih.gov Analytical chemists develop and validate the methods necessary for their accurate measurement and characterization. bvsalud.orgijirset.com Computational scientists provide the theoretical framework and predictive models to guide the drug discovery process. alfa-chemistry.comjsps.go.jp

Such interdisciplinary efforts are crucial for overcoming the challenges in deuterated drug development, which include the often unpredictable effects of deuterium substitution. alfa-chemistry.com By integrating experimental data with computational predictions, researchers can accelerate the development of new and improved deuterated benzodiazepines with significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical considerations when designing an analytical method for quantifying Loprazolam-d8 in pharmacokinetic studies?

- Methodological Answer : Analytical methods must prioritize specificity, sensitivity, and reproducibility. Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to ensure accurate quantification. Validate parameters per ICH guidelines:

- Specificity : Confirm no interference from metabolites or matrix components (e.g., plasma proteins) .

- Linearity : Establish a calibration curve across expected concentration ranges (e.g., 1–100 ng/mL) with R² > 0.98.

- Accuracy/Precision : Include intra- and inter-day validation with ≤15% CV for precision and 85–115% recovery for accuracy .

Q. How should researchers select and validate reference standards for this compound in quality control (QC) applications?

- Methodological Answer : Use certified reference materials (CRMs) with traceability to pharmacopeial standards (e.g., USP, EP). Key steps:

- Purity Verification : Confirm via nuclear magnetic resonance (NMR) and mass spectrometry (≥98% purity) .

- Stability Testing : Assess under controlled storage conditions (e.g., -20°C, desiccated) over 6–12 months to ensure no degradation .

- Cross-Validation : Compare results with independent analytical platforms (e.g., GC-MS vs. HPLC-MS) .

Q. What protocols are recommended for synthesizing and characterizing this compound in preclinical studies?

- Methodological Answer : Synthesis should follow deuterium exchange protocols under inert atmospheres. Post-synthesis steps:

- Isotopic Purity : Confirm deuterium incorporation (≥99.8%) using high-resolution mass spectrometry (HRMS) .

- Impurity Profiling : Identify byproducts (e.g., non-deuterated analogs) via liquid chromatography-diode array detection (LC-DAD) .

Advanced Research Questions

Q. How can researchers address conflicting pharmacokinetic (PK) data for this compound across different preclinical models?

- Methodological Answer : Discrepancies may arise from interspecies metabolic variations. Mitigation strategies:

- Model Standardization : Use genetically homogeneous animal cohorts (e.g., Sprague-Dawley rats) to reduce variability .

- Sampling Optimization : Collect plasma samples at shorter intervals (e.g., 0.5, 1, 2, 4, 8 hrs post-dose) to capture rapid clearance phases .

- Metabolite Profiling : Use HRMS to differentiate parent drug from deuterated vs. non-deuterated metabolites .

Q. What experimental approaches are recommended for resolving discrepancies in this compound metabolite identification across analytical platforms?

- Methodological Answer :

- Multi-Technique Validation : Combine HRMS, NMR, and ion mobility spectrometry to confirm structural assignments .

- In Silico Prediction : Use software (e.g., Mass Frontier) to predict fragmentation patterns and compare with empirical data .

- Synthetic Standards : Synthesize putative metabolites (e.g., hydroxylated derivatives) for direct spectral comparison .

Q. How should stability studies for this compound in biological matrices be designed to ensure data reliability?

- Methodological Answer :

- Matrix-Specific Stability : Test freeze-thaw stability (≥3 cycles), short-term (room temperature, 24 hrs), and long-term (-80°C, 6 months) stability in human plasma .

- Degradation Monitoring : Quantify degradation products (e.g., hydrolyzed forms) using stability-indicating methods (e.g., LC-UV/HRMS) .

- Table : Example stability results under varying conditions:

| Condition | % Degradation (24 hrs) | Key Degradant |

|---|---|---|

| Room Temperature | 12.5% | Loprazolam |

| Freeze-Thaw (3x) | 3.2% | None detected |

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10 mg/kg) using Tukey’s HSD for multiple comparisons .

- Power Analysis : Ensure sample sizes (n ≥ 6/group) achieve 80% power to detect ≥20% effect size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products